methyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalaninate
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Overview
Description
METHYL 2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one moiety, which is responsible for its unique photochemical properties.
Preparation Methods
The synthesis of METHYL 2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE involves several steps:
Modification: The esterified product is then modified with cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
METHYL 2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE undergoes various chemical reactions:
Oxidation: The chromen-2-one moiety can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the chromen-2-one ring, affecting its photochemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromen-2-one moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
METHYL 2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE involves its interaction with biological targets through its chromen-2-one moiety. This moiety can absorb light and undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The compound’s ability to generate ROS makes it a potential candidate for photodynamic therapy.
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
Compared to these compounds, METHYL 2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE is unique due to its specific esterification and modification steps, which impart distinct photochemical properties and potential biological activities.
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl (2S)-2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C23H23NO6/c1-14-11-21(25)30-20-13-17(9-10-18(14)20)29-15(2)22(26)24-19(23(27)28-3)12-16-7-5-4-6-8-16/h4-11,13,15,19H,12H2,1-3H3,(H,24,26)/t15?,19-/m0/s1 |
InChI Key |
NOEUTJPGRFROPL-FUBQLUNQSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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